molecular formula C11H15NO2 B14838806 4-Tert-butyl-2-hydroxybenzamide

4-Tert-butyl-2-hydroxybenzamide

Cat. No.: B14838806
M. Wt: 193.24 g/mol
InChI Key: LDCZDFYPSSDDMQ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-hydroxybenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position and a hydroxyl group at the ortho position of the benzamide core. The tert-butyl group enhances steric bulk and lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-tert-butyl-2-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-8(10(12)14)9(13)6-7/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

LDCZDFYPSSDDMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-hydroxybenzamide typically involves the condensation of 4-tert-butyl-2-hydroxybenzoic acid with an amine. One common method is the direct condensation of the carboxylic acid with the amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 4-tert-butyl-2-hydroxybenzamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Tert-butyl-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzamide ring significantly alter molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Findings
4-Tert-butyl-2-hydroxybenzamide* -OH (ortho), -C(CH₃)₃ (para) ~193.2 (estimated) High polarity due to -OH; moderate solubility in polar solvents
4-tert-Butylbenzamide () -H (ortho), -C(CH₃)₃ (para) 177.2 Lower polarity; higher lipophilicity than hydroxyl analog
4-tert-butyl-N-(4-methoxyphenyl)benzamide () -OCH₃ (para on phenyl) 297.4 Enhanced lipophilicity and steric hindrance from methoxy group
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide () Thiadiazol-fluorobenzyl 397.5 Heterocyclic substituent improves binding affinity in biological systems
4-tert-butyl-N-[4-(boronate ester)phenyl]benzamide () Boronate ester (para) 379.3 Boron-containing group enables cross-coupling reactions for medicinal chemistry applications

*Estimated properties based on structural analogs.

Key Observations:
  • Reactivity : Boronate esters () and thiadiazol moieties () introduce sites for chemical modifications or biological interactions, broadening application scope .

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